Atazanavir S,S,R,S-Diastereomer
Overview
Description
Atazanavir S,S,R,S-Diastereomer is a specific stereoisomer of the antiretroviral drug Atazanavir. It is a protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. The compound is characterized by its unique stereochemistry, which contributes to its specific biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir S,S,R,S-Diastereomer involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in the synthesis include protecting groups, coupling agents, and chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully controlled to maintain the stereochemical integrity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the quality of the product throughout the production process.
Chemical Reactions Analysis
Types of Reactions
Atazanavir S,S,R,S-Diastereomer undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired transformation without compromising the stereochemistry of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or pharmacokinetic properties.
Scientific Research Applications
Atazanavir S,S,R,S-Diastereomer has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential to inhibit HIV protease and its role in combination antiretroviral therapy.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
Atazanavir S,S,R,S-Diastereomer exerts its effects by binding to the active site of HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By inhibiting this enzyme, the compound prevents the cleavage of viral polyproteins, leading to the formation of immature, non-infectious viral particles. This mechanism involves interactions with specific amino acid residues in the protease active site, disrupting its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Atazanavir S,R,R,S-Diastereomer
- Atazanavir S,R,S,R-Diastereomer
- Atazanavir S,S,S,R-Diastereomer
Uniqueness
Atazanavir S,S,R,S-Diastereomer is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for HIV-1 protease. Compared to other diastereomers, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These differences can impact its efficacy and safety profile in clinical use.
Properties
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-VWPRMMSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099335 | |
Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292296-10-6 | |
Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1292296-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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